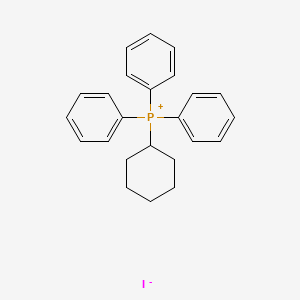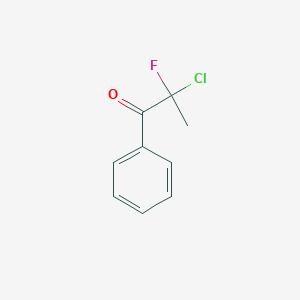
2-Chloro-2-fluoro-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-fluoro-1-phenyl-1-propanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of propanone, where the hydrogen atoms on the second carbon are replaced by chlorine and fluorine atoms, and the first carbon is bonded to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-2-fluoro-1-phenyl-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-phenyl-1-propanone with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-fluoro-1-phenyl-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the substituent introduced, such as 2-iodo-2-fluoro-1-phenyl-1-propanone.
Reduction: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanol.
Oxidation: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanoic acid.
Applications De Recherche Scientifique
2-Chloro-2-fluoro-1-phenyl-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-fluoro-1-phenyl-1-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with amino acids in proteins, leading to changes in protein function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-phenyl-1-propanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-1-phenyl-1-propanone: Lacks the chlorine atom, affecting its reactivity and chemical properties.
2-Bromo-2-fluoro-1-phenyl-1-propanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-Chloro-2-fluoro-1-phenyl-1-propanone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can enhance its electrophilic properties and make it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
63017-20-9 |
|---|---|
Formule moléculaire |
C9H8ClFO |
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
2-chloro-2-fluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
WVNMEBMFFFPIHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



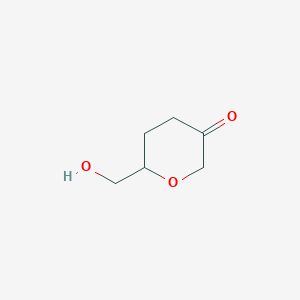
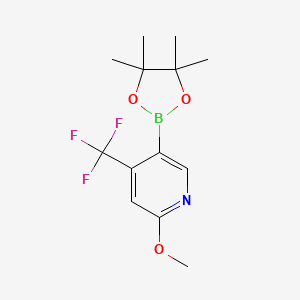
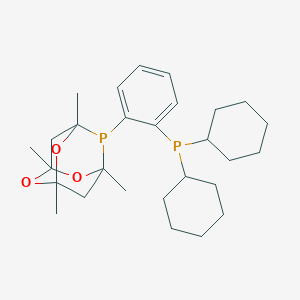
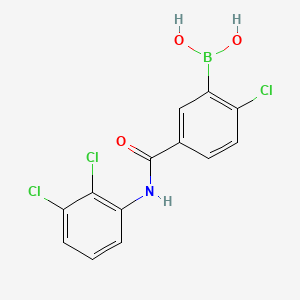
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)

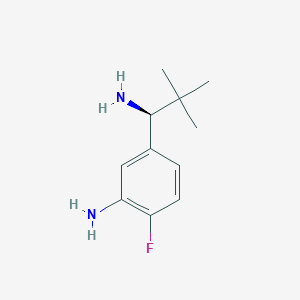
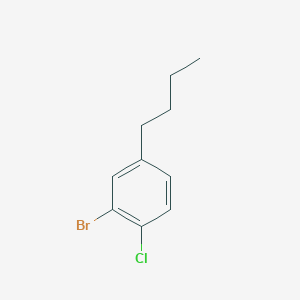
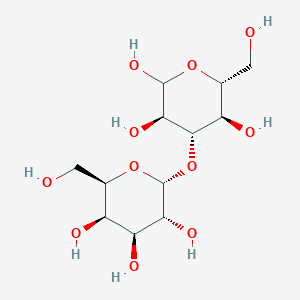
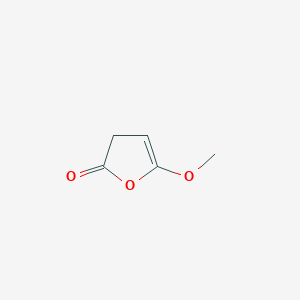
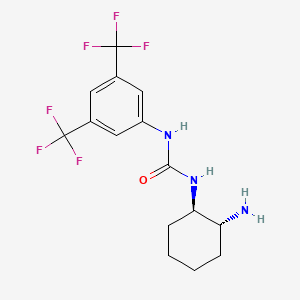
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
